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Compound of Interest

Compound Name: 4-Bromo-1-fluoro-2-iodobenzene

Cat. No.: B056243 Get Quote

An In-depth Technical Guide: 4-Bromo-1-fluoro-2-iodobenzene

An Introduction to a Key Synthetic Building Block

4-Bromo-1-fluoro-2-iodobenzene is a tri-halogenated aromatic compound of significant

interest to researchers and process chemists, particularly within the pharmaceutical and

materials science sectors. Its value lies not in its direct application, but in its utility as a highly

versatile intermediate for constructing complex molecular architectures.[1] The strategic

placement of three distinct halogens—iodine, bromine, and fluorine—on the benzene ring

provides a platform for programmed, sequential chemical modifications. This guide offers a

detailed exploration of its structure, a validated synthesis protocol, methods for its

characterization, and the strategic principles behind its application in modern organic synthesis.

Compound Profile and Key Properties
A precise understanding of the chemical and physical properties of 4-Bromo-1-fluoro-2-
iodobenzene is fundamental for its safe handling, storage, and application in synthetic

protocols.

Chemical Structure and Identifiers
The compound's structure is defined by a benzene ring substituted with fluorine at position 1,

iodine at position 2, and bromine at position 4. This specific arrangement is critical to its unique

reactivity profile.
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Identifier Value Source

IUPAC Name
4-bromo-1-fluoro-2-

iodobenzene
[2]

CAS Number 116272-41-4 [1][2][3]

Molecular Formula C₆H₃BrFI [2]

Molecular Weight 300.89 g/mol [2][4]

Canonical SMILES C1=CC(=C(C=C1Br)I)F [2]

InChIKey
JNETZJWWXCLUKM-

UHFFFAOYSA-N
[2]

Synonyms
5-Bromo-2-fluoroiodobenzene,

3-Iodo-4-fluorobromobenzene
[2]

Physicochemical and Safety Data
The compound is typically a solid at room temperature and requires careful handling due to its

irritant nature.
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Property Value Source

Appearance
White to cream or pale brown

crystalline solid/powder.
[5]

Melting Point

Data for the specific isomer is

not consistently reported.

Related isomers like 4-Bromo-

2-fluoro-1-iodobenzene (CAS

105931-73-5) melt at 48-51 °C.

[6][7]

GHS Hazard Codes

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation). May also

be harmful if swallowed

(H302), in contact with skin

(H312), or if inhaled (H332).

[2][4]

Storage
Store at room temperature in a

well-sealed container.
[8]

Synthesis: A Validated Laboratory Protocol
The most direct and reliable synthesis of 4-Bromo-1-fluoro-2-iodobenzene is achieved via a

Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting aryl amines into

aryl halides.[9][10] The process begins with the diazotization of a commercially available aniline

precursor, followed by displacement of the resulting diazonium group with iodide.

Rationale and Strategy
The choice of 5-bromo-2-fluoroaniline as the starting material is strategic, as it already contains

the required bromo- and fluoro- substituents in the correct relative positions.[1] The Sandmeyer

reaction provides a high-yielding pathway to introduce the iodine atom. The diazotization step,

involving the reaction of the primary amine with nitrous acid (generated in situ from sodium

nitrite and a strong acid), must be conducted at low temperatures (typically below 0 °C) to

ensure the stability of the intermediate diazonium salt. The subsequent introduction of
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potassium iodide leads to the displacement of the dinitrogen group—an excellent leaving group

—and the formation of the stable C-I bond.[1]

Detailed Experimental Protocol
This protocol is adapted from established procedures.[1]

Reagents:

5-Bromo-2-fluoroaniline (1 equivalent)

Concentrated Hydrochloric Acid

Water (distilled or deionized)

Sodium Nitrite (NaNO₂) (1.2 equivalents)

Potassium Iodide (KI) (1.5 equivalents)

Diethyl Ether or Dichloromethane (for extraction)

Saturated Sodium Bicarbonate solution

Saturated Sodium Thiosulfate solution

Brine

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer,

suspend 5-bromo-2-fluoroaniline (e.g., 45.6 g, 240 mmol) in water (120 mL).[1]

Cool the suspension in an ice-salt or acetone-dry ice bath to -20 °C.

Slowly add concentrated hydrochloric acid (120 mL) while maintaining the low temperature.

[1]
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Prepare a solution of sodium nitrite (19.9 g, 288 mmol) in water (80 mL) and add it dropwise

to the aniline suspension over 30-45 minutes, ensuring the internal temperature does not

rise above -15 °C.[1]

Stir the resulting mixture vigorously at -20 °C for an additional 20 minutes to ensure

complete formation of the diazonium salt.[1]

Iodide Displacement: In a separate beaker, dissolve potassium iodide (59.8 g, 360 mmol) in

water (60 mL).[1]

Add the potassium iodide solution dropwise to the cold diazonium salt solution. Vigorous gas

evolution (N₂) will be observed.

After the addition is complete, continue stirring for 30 minutes, then allow the reaction

mixture to slowly warm to room temperature and stir for 1-2 hours.[1]

Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl

ether (3 x 150 mL).

Combine the organic layers and wash sequentially with saturated sodium bicarbonate

solution, 10% sodium thiosulfate solution (to remove excess iodine), and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

The crude 4-Bromo-1-fluoro-2-iodobenzene can be further purified by column

chromatography (eluting with hexanes) or recrystallization to yield a crystalline solid.

Synthesis Workflow Diagram
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Step 1: Diazotization

Step 2: Iodide Displacement

5-Bromo-2-fluoroaniline

Aryl Diazonium Salt
(Intermediate)

  NaNO₂, HCl
  -20 °C to -15 °C

4-Bromo-1-fluoro-2-iodobenzene

  KI (aq)
  Warm to RT

Click to download full resolution via product page

Figure 1: Synthesis of 4-Bromo-1-fluoro-2-iodobenzene.

Structural Verification
Confirmation of the structure and assessment of purity are achieved through a combination of

standard spectroscopic techniques.
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Technique Expected Observations

¹H NMR

The spectrum will show three distinct signals in

the aromatic region (approx. 7.0-8.0 ppm),

corresponding to the three protons on the

benzene ring. Each signal will exhibit complex

splitting patterns due to both proton-proton

(ortho, meta) and proton-fluorine couplings.

¹³C NMR

Six signals are expected for the aromatic

carbons. The carbon directly bonded to fluorine

(C1) will show a large one-bond C-F coupling

constant (¹JCF ≈ 240-250 Hz). The carbons

ortho and meta to the fluorine will show smaller

two- and three-bond C-F couplings, respectively.

The chemical shifts will be influenced by the

electronegativity and heavy atom effects of the

three different halogen substituents.

¹⁹F NMR

A single resonance is expected, with its

chemical shift providing confirmation of the

fluorine's electronic environment.

Mass Spec.

The molecular ion peak (M⁺) will exhibit a

characteristic isotopic pattern due to the

presence of one bromine atom (⁷⁹Br and ⁸¹Br in

an approximate 1:1 ratio), confirming the

elemental composition.

Infrared (IR)

The spectrum will show characteristic C-H

stretching frequencies for the aromatic ring

(~3100-3000 cm⁻¹), C=C ring stretching (~1600-

1450 cm⁻¹), and strong absorptions

corresponding to C-F, C-Br, and C-I bonds in the

fingerprint region.

Core Application: A Platform for Sequential Cross-
Coupling
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The primary strategic value of 4-bromo-1-fluoro-2-iodobenzene lies in the differential

reactivity of its three carbon-halogen bonds.[11] This allows chemists to perform sequential,

site-selective cross-coupling reactions, building molecular complexity in a controlled manner.

The Principle of Differential Halogen Reactivity
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-

Hartwig), the first and rate-determining step is typically the oxidative addition of the

palladium(0) catalyst into the carbon-halogen bond. The activation barrier for this step is highly

dependent on the halogen, following a well-established trend:

C–I > C–Br > C–Cl >> C–F

This reactivity hierarchy is a direct consequence of the decreasing carbon-halogen bond

dissociation energies down the group. For 4-bromo-1-fluoro-2-iodobenzene:

The C-I bond is the weakest and most reactive, readily undergoing oxidative addition under

mild conditions.[11]

The C-Br bond is stronger and requires more forcing conditions (e.g., higher temperatures,

different ligands) to react.

The C-F bond is the strongest and is generally inert to standard palladium cross-coupling

conditions, making it a stable substituent that can be carried through multiple synthetic steps.

[12]

This predictable reactivity allows for a two- or even three-step synthetic sequence on the same

aromatic core. A reaction can be performed selectively at the iodine position, the product

isolated, and then a second, different reaction can be carried out at the bromine position.

Synthetic Strategy Workflow
The following diagram illustrates a general strategy for a sequential Suzuki and Sonogashira

coupling.
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Reaction 1: C-I Bond Activation (Mild Conditions) Reaction 2: C-Br Bond Activation (Forcing Conditions)

4-Bromo-1-fluoro-2-iodobenzene Aryl-Substituted
4-Bromo-1-fluorobenzene

  R¹-B(OH)₂
  Pd(0) catalyst Di-Substituted

Fluorobenzene Product

  R²-C≡CH
  Pd(0)/Cu(I) catalyst

Click to download full resolution via product page

Figure 2: Sequential cross-coupling using 4-bromo-1-fluoro-2-iodobenzene.

This selective approach is invaluable in drug discovery and materials science, where precise

control over the final structure is necessary to achieve desired biological activity or physical

properties.[11][13]

Conclusion
4-Bromo-1-fluoro-2-iodobenzene is more than a simple halogenated solvent; it is a

sophisticated tool for the modern synthetic chemist. Its value is derived from the predictable

and hierarchical reactivity of its three distinct halogen substituents. By enabling programmed,

sequential cross-coupling reactions, it serves as a powerful and versatile scaffold for the

efficient construction of complex, highly functionalized aromatic molecules. This capability

makes it an indispensable intermediate for researchers and drug development professionals

aiming to synthesize novel pharmaceutical agents, agrochemicals, and advanced materials.

[14][15]
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[https://www.benchchem.com/product/b056243#4-bromo-1-fluoro-2-iodobenzene-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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